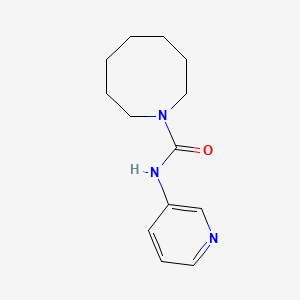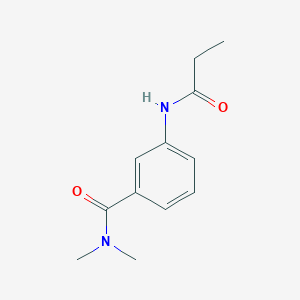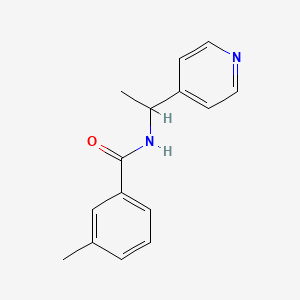
N-pyridin-3-ylazocane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-3-ylazocane-1-carboxamide, also known as PYNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYNAC is a heterocyclic compound that contains a pyridine ring and an azocane ring, making it a unique compound with diverse properties.
Mechanism of Action
N-pyridin-3-ylazocane-1-carboxamide exerts its biological effects through various mechanisms, including the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in the regulation of inflammation. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-pyridin-3-ylazocane-1-carboxamide is its ease of synthesis, making it readily available for use in laboratory experiments. N-pyridin-3-ylazocane-1-carboxamide also exhibits high stability and solubility in various solvents, making it a versatile compound for use in various applications. However, one limitation of N-pyridin-3-ylazocane-1-carboxamide is its limited bioavailability, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-pyridin-3-ylazocane-1-carboxamide, including the development of new synthetic methods for the compound, the investigation of its potential use in drug development, and the exploration of its properties in material science and analytical chemistry. Further studies are also needed to determine the optimal dosage and administration of N-pyridin-3-ylazocane-1-carboxamide for therapeutic use.
Synthesis Methods
N-pyridin-3-ylazocane-1-carboxamide can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-pyridinecarboxylic acid with 1,4-dibromo-butane in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
N-pyridin-3-ylazocane-1-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, N-pyridin-3-ylazocane-1-carboxamide has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N-pyridin-3-ylazocane-1-carboxamide has been used as a ligand for the determination of metal ions in solution.
properties
IUPAC Name |
N-pyridin-3-ylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-7-6-8-14-11-12)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJTPXKSQJHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylazocane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)